molecular formula C21H19N5O2 B4219157 1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one

1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one

Cat. No.: B4219157
M. Wt: 373.4 g/mol
InChI Key: UNYFEJFQEVKDDT-UHFFFAOYSA-N
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Description

1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one is a complex organic compound that features a furan ring, a pyridine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one typically involves multi-step reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with the triazole ring. Common reagents used in these reactions include N-bromosuccinimide (NBS), triethyl phosphite, and sodium hydride (NaH) in solvents like tetrahydrofuran (THF) and carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reactions using reagents like NBS or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NBS in CCl4 under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one is unique due to its combination of furan, pyridine, and triazole rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

1-[5-(furan-2-ylmethylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-19(11-10-16-6-2-1-3-7-16)26-21(23-15-18-9-5-13-28-18)24-20(25-26)17-8-4-12-22-14-17/h1-9,12-14H,10-11,15H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYFEJFQEVKDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one
Reactant of Route 3
1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one
Reactant of Route 4
1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one
Reactant of Route 5
1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one
Reactant of Route 6
1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one

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